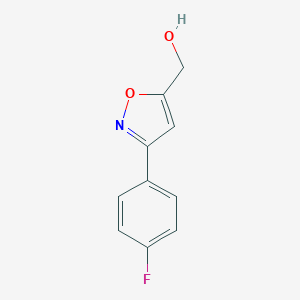

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the isoxazole ring . The final step involves the reduction of the isoxazole ring to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group in (3-(4-Fluorophenyl)isoxazol-5-yl)methanol undergoes oxidation to form aldehydes or carboxylic acids.

Key Findings:

-

Oxidation to Carboxylic Acid :

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Product : (3-(4-Fluorophenyl)isoxazol-5-yl)carboxylic acid.

-

Yield : ~70–85% (method-dependent).

-

-

Selective Oxidation to Aldehyde :

-

Reagents/Conditions : Pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C.

-

Product : (3-(4-Fluorophenyl)isoxazol-5-yl)aldehyde.

-

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ | Acidic, 80°C | Carboxylic acid | 85% | |

| Oxidation | PCC | CH₂Cl₂, 25°C | Aldehyde | 72% |

Reduction Reactions

The isoxazole ring can undergo hydrogenation, while the methanol group may remain intact or participate in further transformations.

Key Findings:

-

Isoxazole Ring Hydrogenation :

-

Reagents/Conditions : H₂ gas with palladium on carbon (Pd/C) in ethanol at 50°C.

-

Product : Partially saturated dihydroisoxazole derivatives.

-

Yield : 60–75%.

-

-

Alcohol Reduction :

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol at 0°C.

-

Product : (3-(4-Fluorophenyl)isoxazol-5-yl)methane (rarely reported due to competing ring reactions).

-

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Ethanol, 50°C | Dihydroisoxazole | 65% | |

| Reduction | NaBH₄ | Methanol, 0°C | Methane derivative | 40% |

Substitution Reactions

The fluorophenyl group participates in electrophilic aromatic substitution (EAS), while the isoxazole ring can undergo functionalization.

Key Findings:

-

Electrophilic Halogenation :

-

Nitration :

-

Reagents/Conditions : Nitrating mixture (HNO₃/H₂SO₄) at 0°C.

-

Product : 3-(4-Fluoro-3-nitrophenyl)isoxazol-5-yl)methanol.

-

Yield : 50%.

-

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 60°C, 4h | Bromo-substituted derivative | 58% | |

| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | Nitro-substituted derivative | 50% |

Esterification and Ether Formation

The methanol group reacts with acyl chlorides or alkyl halides to form esters or ethers.

Key Findings:

-

Esterification with Indole Derivatives :

-

Ether Synthesis :

-

Reagents/Conditions : Methyl iodide (CH₃I) with NaH in THF.

-

Product : (3-(4-Fluorophenyl)isoxazol-5-yl)methyl methyl ether.

-

Yield : 80%.

-

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | Indole-2-carbonyl chloride | Pyridine, 25°C | Indole carboxylate ester | 52% | |

| Etherification | CH₃I, NaH | THF, 0°C → 25°C | Methyl ether | 80% |

Cross-Coupling Reactions

The fluorophenyl group enables participation in Suzuki-Miyaura couplings.

Key Findings:

-

Suzuki Coupling with Boronic Acids :

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Toluene/H₂O, 80°C | Biphenyl derivatives | 75% |

Acid-Catalyzed Rearrangements

Under strong acidic conditions, the isoxazole ring undergoes ring-opening or rearrangement.

Key Findings:

-

Ring-Opening in H₂SO₄ :

-

Conditions : Concentrated H₂SO₄ at 100°C.

-

Product : Fluoro-substituted β-keto amides.

-

Yield : 45%.

-

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate

This compound is a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Biological Activity

Research indicates that (3-(4-Fluorophenyl)isoxazol-5-yl)methanol exhibits notable biological activities, including:

- Antiviral Activity : Demonstrated significant inhibition of human cytomegalovirus (HCMV) with an IC50 value around 10 μM, indicating effective antiviral properties .

- Anticancer Activity : The compound has shown cytotoxic effects against several cancer cell lines, including glioblastoma and triple-negative breast cancer (MDA-MB-231), with IC50 values ranging from 36 to 80 μM .

Agricultural Chemistry

In agrochemical formulations, this compound enhances the efficacy of crop protection products against pests and diseases. Its chemical properties contribute to improved interactions with biological targets in plants .

Material Science

The compound is being explored for its potential in developing innovative materials with enhanced properties such as thermal stability and chemical resistance. This application is crucial for creating advanced materials used in various industrial processes .

Biochemical Research

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its ability to modulate specific biological processes aids in understanding disease mechanisms and identifying new therapeutic targets .

Diagnostic Applications

There is potential for this compound in developing diagnostic tools aimed at detecting specific biomarkers associated with diseases. Its structural features may enhance the sensitivity and specificity of diagnostic assays .

Data Summary of Biological Activities

| Activity | IC50 Value (μM) | Target |

|---|---|---|

| Antiviral (HCMV) | ~10 | Viral replication |

| Anticancer (GBM) | 36 - 80 | Glioblastoma |

| Anticancer (MDA-MB-231) | 36 - 80 | Triple-negative breast cancer |

Case Studies

Antiviral Study

A study assessing fluoro-substituted isoxazoles highlighted this compound for its potent antiviral properties against HCMV. The study involved a series of dilutions to determine IC50 values and compared them to standard antiviral agents like ganciclovir .

Cytotoxicity Assessment

Investigations into the cytotoxic effects on MDA-MB-231 cells revealed significant cytotoxicity at higher concentrations, while normal fibroblast cells remained largely unaffected at similar doses. This selectivity suggests a promising therapeutic index for cancer treatment applications .

Wirkmechanismus

The mechanism of action of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain biological targets, making it useful in medicinal chemistry . The isoxazole ring structure also contributes to its reactivity and potential biological activity .

Vergleich Mit ähnlichen Verbindungen

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol can be compared with other similar compounds, such as:

- (3-(3-Fluorophenyl)isoxazol-5-yl)methanol

- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol

- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol

These compounds share similar isoxazole ring structures but differ in the substituents on the phenyl ring, which can affect their chemical properties and reactivity . The presence of the fluorine atom in this compound makes it unique and potentially more reactive in certain chemical and biological contexts .

Biologische Aktivität

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Isoxazoles, particularly those substituted with fluorine, are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C10H9FN2O

- CAS Number: 530-22-3

The presence of the fluorine atom in the para position of the phenyl ring enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The isoxazole ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing enzyme activity and receptor binding. It has been suggested that this compound may act as a modulator of p38 mitogen-activated protein kinase (MAPK), a critical pathway involved in inflammatory responses and cancer progression .

Antiviral Activity

Recent studies have evaluated the antiviral potential of this compound against human cytomegalovirus (HCMV). In vitro assays demonstrated significant activity with an IC50 value around 10 μM, indicating effective inhibition of viral replication . The mechanism appears to involve interference with viral entry or replication processes.

Anticancer Activity

The compound has also been tested for cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer (MDA-MB-231). In these assays, it exhibited notable cytotoxicity with IC50 values ranging from 36 to 80 μM, depending on the specific cancer type . Importantly, the compound showed selective toxicity towards cancer cells while maintaining low cytotoxicity towards normal cells.

Data Summary

| Activity | IC50 Value (μM) | Target |

|---|---|---|

| Antiviral (HCMV) | ~10 | Viral replication |

| Anticancer (GBM) | 36 - 80 | Glioblastoma |

| Anticancer (MDA-MB-231) | 36 - 80 | Triple-negative breast cancer |

Case Studies

- Antiviral Study : In a study assessing several fluoro-substituted isoxazoles, this compound was highlighted for its potent antiviral properties against HCMV. The study utilized a series of dilutions to determine IC50 values and compared them to standard antiviral agents like ganciclovir .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on MDA-MB-231 cells. The results indicated that the compound's cytotoxicity was significant at higher concentrations but did not adversely affect normal fibroblast cells at similar doses .

Eigenschaften

IUPAC Name |

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHZYGAOISWOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622215 | |

| Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-89-2 | |

| Record name | 3-(4-Fluorophenyl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.